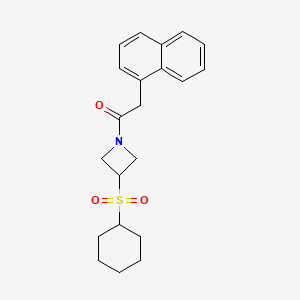

![molecular formula C14H8Cl2I2O2 B2889868 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde CAS No. 1134336-77-8](/img/structure/B2889868.png)

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

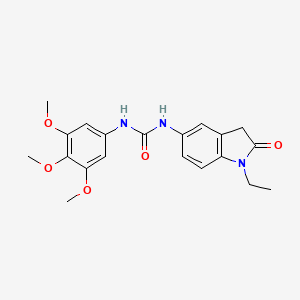

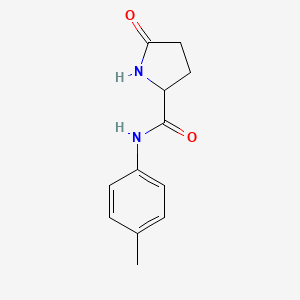

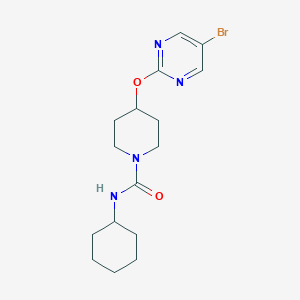

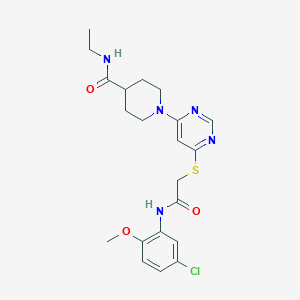

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is a useful research compound. Its molecular formula is C14H8Cl2I2O2 and its molecular weight is 532.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications in Organic Synthesis

A study explores the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization, facilitating the transformation of various hydroxybenzyl compounds into aromatic carbonyl compounds using Cu(OAc)2 catalysis under ligand- and additive-free conditions. This method is significant for generating 4-hydroxybenzaldehydes, highlighting its relevance in synthesizing compounds similar to 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde for pharmaceutical research and practical applications (Jiang et al., 2014).

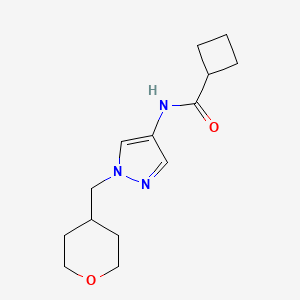

Synthesis of Benzamide Derivatives

Another research effort involved synthesizing novel benzamide derivatives by reacting specific bromomethyl benzene compounds with piperidine-based compounds. This synthesis route could be pertinent to creating CCR5 antagonist molecules, showcasing an application in medicinal chemistry that does not directly involve this compound but demonstrates a similar chemical manipulation approach (Bi, 2015).

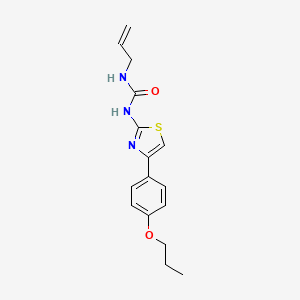

Development of Fire Retardant and Liquid Crystalline Molecules

Research focused on nucleophilic substitution reactions involving 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene led to the creation of compounds with potential fire retardant and liquid crystalline properties. This study showcases the utility of derivatives related to this compound in materials science, particularly in enhancing the fire retardant capabilities of polymers and investigating the structure-property relationships in liquid crystalline compounds (Jamain et al., 2020).

Photocatalytic and Catalytic Oxidation Studies

Studies on the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes using TiO2 under visible light highlight the potential of using derivatives of this compound in catalytic processes. These findings are crucial for applications in green chemistry, where the selective conversion of alcohols to aldehydes under environmentally friendly conditions is a key objective (Higashimoto et al., 2009).

Analytical and Separation Techniques

Research on the gas-liquid chromatographic separation of chlorinated 4-hydroxybenzaldehydes demonstrates the analytical applications of compounds structurally related to this compound. Such studies are important for developing precise analytical methodologies for complex mixtures, highlighting the compound's relevance in analytical chemistry (Korhonen & Knuutinen, 1984).

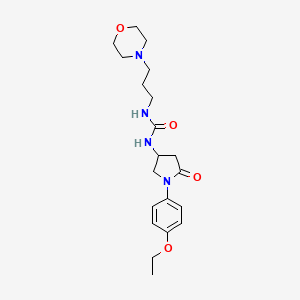

作用機序

Mode of Action

It is known that dichlorobenzyl alcohol, a similar compound, acts as a local anesthetic due to a reduced sodium channel blockade . It’s also thought to have an antiseptic mechanism of action related to the denaturation of external proteins and rearrangement of the tertiary structure proteins .

Pharmacokinetics

It is known to have high gi absorption and is a cyp1a2, cyp2c19, and cyp2c9 inhibitor . These properties could potentially impact the compound’s bioavailability.

特性

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3,5-diiodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2I2O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVSLZSCZWHWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2I)C=O)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)